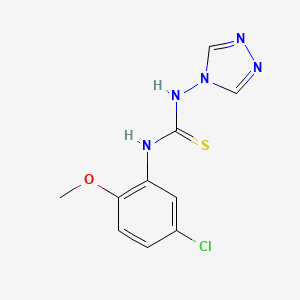
N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Clomazone, and it is a herbicide that is widely used in agriculture to control the growth of weeds. In addition to its herbicidal properties, Clomazone has also been found to possess other properties that make it useful in different scientific research applications.
Mécanisme D'action
The mechanism of action of Clomazone involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. By inhibiting this enzyme, Clomazone disrupts the photosynthetic process in plants, leading to their death.
Biochemical and Physiological Effects
In addition to its herbicidal properties, Clomazone has also been found to possess other biochemical and physiological effects. Studies have shown that Clomazone can induce oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and the disruption of cellular homeostasis. Clomazone has also been found to affect the expression of genes related to stress response and defense mechanisms in plants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Clomazone in lab experiments is its high specificity for PPO. This property makes it a useful tool for studying the role of this enzyme in various biological processes. However, the use of Clomazone in lab experiments is limited by its toxicity and potential environmental impact. Researchers must take appropriate safety precautions when handling Clomazone, and its use should be restricted to controlled environments.
Orientations Futures
There are several future directions for research on Clomazone. One possible direction is the development of new formulations of Clomazone that are more effective and environmentally friendly. Another direction is the study of the effects of Clomazone on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, researchers could investigate the potential use of Clomazone in other fields, such as medicine and biotechnology.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea, or Clomazone, is a chemical compound with significant potential for use in various scientific research applications. Its herbicidal properties, mechanism of action, and biochemical and physiological effects make it a valuable tool for studying plant biology and improving agricultural practices. However, its use in lab experiments is limited by its toxicity and potential environmental impact, and further research is needed to develop safer and more effective formulations of this compound.
Méthodes De Synthèse
The synthesis of Clomazone involves the reaction of 5-chloro-2-methoxyaniline with thiourea and sodium hydroxide in the presence of 1,2,4-triazole. The reaction results in the formation of Clomazone as a white crystalline solid with a melting point of 96-98°C.
Applications De Recherche Scientifique
Clomazone has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of Clomazone is in the field of agriculture. As a herbicide, Clomazone has been found to be highly effective in controlling the growth of a wide range of weeds, including grasses, broadleaf weeds, and sedges. This property makes Clomazone an essential tool for farmers and agricultural researchers who are looking for ways to improve crop yields and reduce the use of harmful chemicals.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1,2,4-triazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5OS/c1-17-9-3-2-7(11)4-8(9)14-10(18)15-16-5-12-13-6-16/h2-6H,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEWXQSDKIPZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)


![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)

![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)
